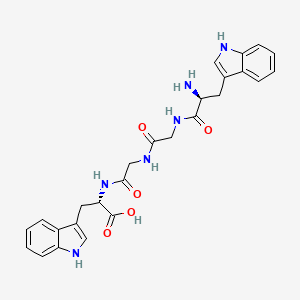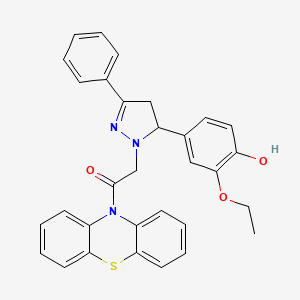
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyclohexylcarbamimidoyl group attached to a 4-methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Activation of 4-methoxybenzoic acid with DCC.
Step 2: Formation of the N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, its potential anticancer activity may involve the induction of oxidative stress in tumor cells, leading to cell death.
Comparaison Avec Des Composés Similaires
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
- N,N’-dicyclohexylcarbamimidoyl oxime of cyclohexanone
- N,N’-dicyclohexylcarbodimide oxime of propane-2-one
- N,N’-dicyclohexylcarbamimidoyl oxime of pyridine-4-yl ethane
These compounds share the dicyclohexylcarbamimidoyl group but differ in their additional functional groups and overall structure. The unique combination of the dicyclohexylcarbamimidoyl group with the 4-methoxybenzamide moiety in N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
74074-34-3 |
|---|---|
Formule moléculaire |
C21H31N3O2 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-14-12-16(13-15-19)20(25)24-21(22-17-8-4-2-5-9-17)23-18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3,(H2,22,23,24,25) |
Clé InChI |
IYKYYEGQHFWOAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(=NC2CCCCC2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



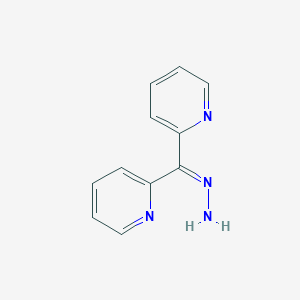
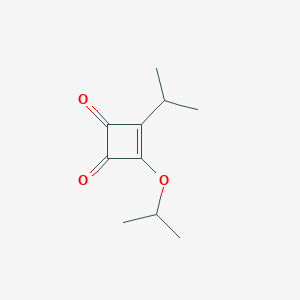
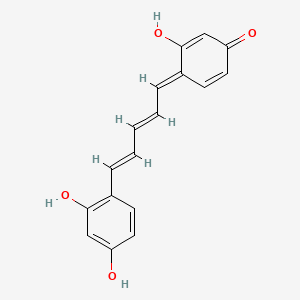
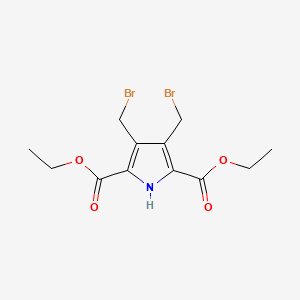
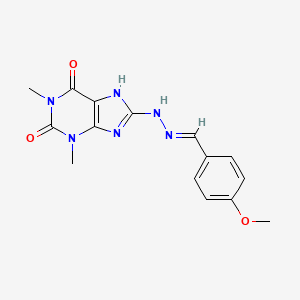

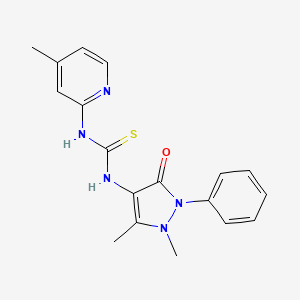
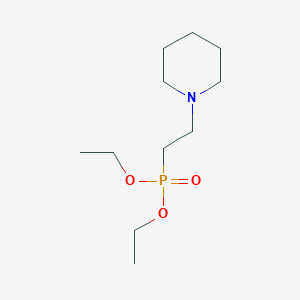
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
